molecular formula C9H7NOS B2541917 Benzo[B]thiophene-7-carboxamide CAS No. 959756-04-8

Benzo[B]thiophene-7-carboxamide

Cat. No. B2541917
CAS RN: 959756-04-8
M. Wt: 177.22
InChI Key: MYZDSIXXBVIGCQ-UHFFFAOYSA-N
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Description

Benzo[B]thiophene-7-carboxamide is an aromatic organic compound . It is a derivative of benzothiophene, which is a sulfur-containing heterocycle . Benzothiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

A series of benzo[b]thiophene-2-carboxamide derivatives have been designed and synthesized . The synthetic strategy includes the cyclization of various substrates with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .


Molecular Structure Analysis

The molecular structure of Benzo[B]thiophene-7-carboxamide consists of a benzothiophene ring attached to a carboxamide group . The benzothiophene ring is a five-membered heterocycle containing a sulfur atom .


Chemical Reactions Analysis

Benzothiophene derivatives are utilized in industrial chemistry and material science . They have been synthesized from o-silylaryl tri ates and alkynyl sul des .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzo[B]thiophene-7-carboxamide can be found in databases like PubChem . It is an aromatic organic compound with a molecular formula C9H7NOS .

Scientific Research Applications

Antitumor Immunity

STING activation also induces the production of chemokines (CXCL10 and CCL5), which recruits natural killer (NK) cells and T cells and exerts valid antitumor immunity . This makes Benzo[B]thiophene-7-carboxamide derivatives potentially useful in cancer therapy.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests potential industrial applications for Benzo[B]thiophene-7-carboxamide.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that Benzo[B]thiophene-7-carboxamide could be used in the development of new semiconductor materials.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications for Benzo[B]thiophene-7-carboxamide in the electronics industry.

Safety and Hazards

According to the safety data sheet of a similar compound, benzothiophene, it is harmful if swallowed . It is advised against food, drug, pesticide or biocidal product use .

Future Directions

The wide range of biological activities of benzothiophene has generated interest among medicinal chemists, leading to the discovery of several lead molecules against numerous diseases . Future research could focus on designing and synthesizing more benzo[b]thiophene derivatives and evaluating their biological activities .

properties

IUPAC Name

1-benzothiophene-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZDSIXXBVIGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of benzo[b]thiophene-7-carboxylic acid (505 mg, 2.84 mmol) in dichloromethane (10 mL) is stirred at rt and thionyl chloride (669 mg, 5.68 mmol, 2.0 equiv.) is added, followed by DMF (0.06 mL), causing gas evolution. The resulting solution is stirred at rt for 1 hour. Aqueous ammonia (10 mL) is then added cautiously to the mixture causing vigorous gas evolution. The resulting mixture is then diluted with water (50 mL), and pH is brought to neutral by adding saturated NaHCO3 (aq.). The aqueous layer is extracted with DCM, and the organic layers are combined and dried over Na2SO4. Evaporation of the solvent under reduced pressure affords the title compound (81% pure) as a yellow solid (500 mg, 98%) which is used without further purification.
Quantity
505 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
669 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.06 mL
Type
solvent
Reaction Step Six

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